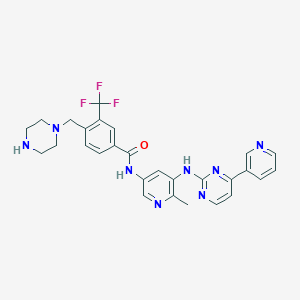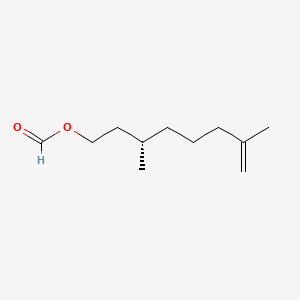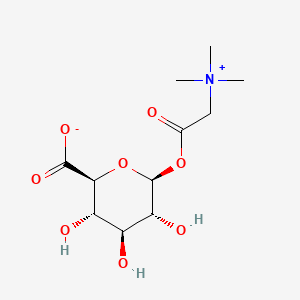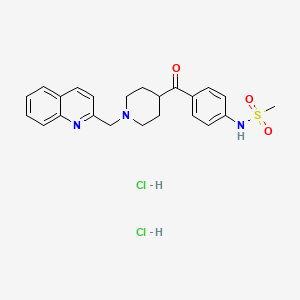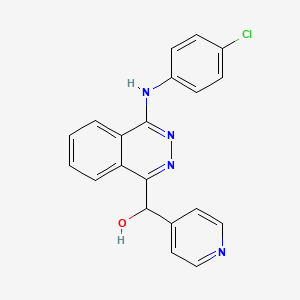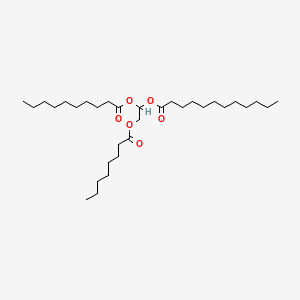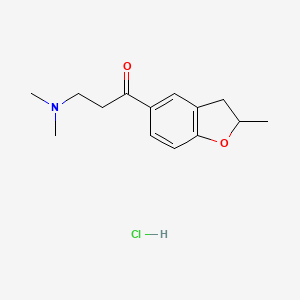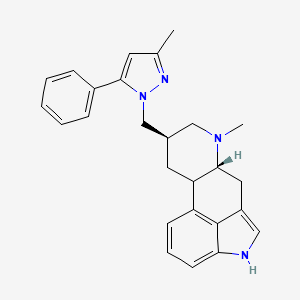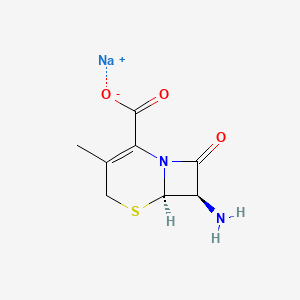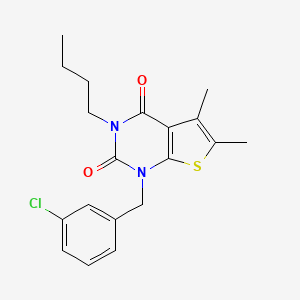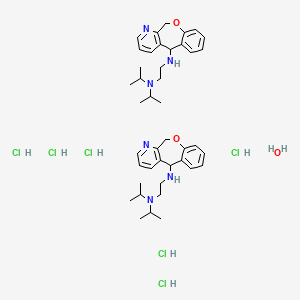
1-Naphthaleneacetamide, N-(2,3-dihydro-2-(1-pyrrolidinyl)-1H-inden-1-yl)-N-methyl-, monohydrochloride, trans-(+-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthaleneacetamide, N-(2,3-dihydro-2-(1-pyrrolidinyl)-1H-inden-1-yl)-N-methyl-, monohydrochloride, trans-(±)- is a complex organic compound It is characterized by its intricate molecular structure, which includes a naphthalene ring, an acetamide group, and a pyrrolidinyl-indene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthaleneacetamide, N-(2,3-dihydro-2-(1-pyrrolidinyl)-1H-inden-1-yl)-N-methyl-, monohydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the naphthaleneacetamide core, followed by the introduction of the pyrrolidinyl-indene moiety through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction parameters, such as reaction time, temperature, and pressure, is essential to ensure cost-effectiveness and scalability. Purification techniques, such as recrystallization or chromatography, are employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-Naphthaleneacetamide, N-(2,3-dihydro-2-(1-pyrrolidinyl)-1H-inden-1-yl)-N-methyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-Naphthaleneacetamide, N-(2,3-dihydro-2-(1-pyrrolidinyl)-1H-inden-1-yl)-N-methyl-, monohydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Naphthaleneacetamide, N-(2,3-dihydro-2-(1-pyrrolidinyl)-1H-inden-1-yl)-N-methyl-, monohydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthaleneacetamide derivatives: Compounds with similar naphthaleneacetamide cores but different substituents.
Pyrrolidinyl-indene derivatives: Compounds with similar pyrrolidinyl-indene moieties but different functional groups.
Uniqueness
1-Naphthaleneacetamide, N-(2,3-dihydro-2-(1-pyrrolidinyl)-1H-inden-1-yl)-N-methyl-, monohydrochloride is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
116627-86-2 |
|---|---|
Formule moléculaire |
C26H29ClN2O |
Poids moléculaire |
421.0 g/mol |
Nom IUPAC |
N-methyl-2-naphthalen-1-yl-N-[(1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C26H28N2O.ClH/c1-27(25(29)18-21-12-8-11-19-9-2-4-13-22(19)21)26-23-14-5-3-10-20(23)17-24(26)28-15-6-7-16-28;/h2-5,8-14,24,26H,6-7,15-18H2,1H3;1H/t24-,26-;/m1./s1 |
Clé InChI |
LMHYKHKPILCCTA-KIYHWMLUSA-N |
SMILES isomérique |
CN([C@H]1[C@@H](CC2=CC=CC=C12)N3CCCC3)C(=O)CC4=CC=CC5=CC=CC=C54.Cl |
SMILES canonique |
CN(C1C(CC2=CC=CC=C12)N3CCCC3)C(=O)CC4=CC=CC5=CC=CC=C54.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


